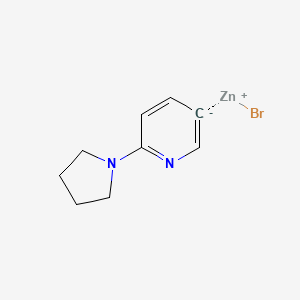
(6-(Pyrrolidin-1-yl)pyridin-3-yl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the pyrrolidine and pyridine rings in the structure makes it a versatile reagent for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide typically involves the reaction of (6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
(6−(Pyrrolidin−1−yl)pyridin−3−yl)MgBr+ZnCl2→(6−(Pyrrolidin−1−yl)pyridin−3−yl)ZnBr+MgCl2
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the reagents. The process is optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
(6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is typically carried out in the presence of a base, such as triethylamine. The general reaction scheme is:
R−ZnBr+R′−XPd/NiR−R′+ZnBrX
Substitution Reactions: These reactions often require the presence of a suitable leaving group and can be carried out under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Negishi coupling, the primary product is a new carbon-carbon bond between the two reactant molecules.
科学研究应用
Chemistry
In chemistry, (6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used to create intermediates in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of complex organic molecules. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in the production of various chemicals.
作用机制
The mechanism of action of (6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide in chemical reactions involves the transfer of the pyrrolidinylpyridinyl group to a substrate. In cross-coupling reactions, the zinc atom coordinates with the catalyst, facilitating the transfer of the organic group to the electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and the nature of the catalyst used.
相似化合物的比较
Similar Compounds
(6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide: This compound is similar in structure but contains magnesium instead of zinc. It is also used in organic synthesis but has different reactivity and stability.
(6-(Pyrrolidin-1-yl)pyridin-3-yl)lithium: Another similar compound, it contains lithium and is used in different types of reactions, such as lithium-halogen exchange.
Uniqueness
The uniqueness of (6-(Pyrrolidin-1-yl)pyridin-3-yl)zinc bromide lies in its ability to participate in cross-coupling reactions with high efficiency and selectivity. The presence of the zinc atom provides different reactivity compared to magnesium or lithium analogs, making it suitable for specific synthetic applications.
属性
分子式 |
C9H11BrN2Zn |
|---|---|
分子量 |
292.5 g/mol |
IUPAC 名称 |
bromozinc(1+);6-pyrrolidin-1-yl-3H-pyridin-3-ide |
InChI |
InChI=1S/C9H11N2.BrH.Zn/c1-2-6-10-9(5-1)11-7-3-4-8-11;;/h1,5-6H,3-4,7-8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
SVFDTYQAMVBEJI-UHFFFAOYSA-M |
规范 SMILES |
C1CCN(C1)C2=NC=[C-]C=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)
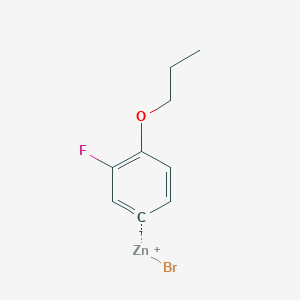

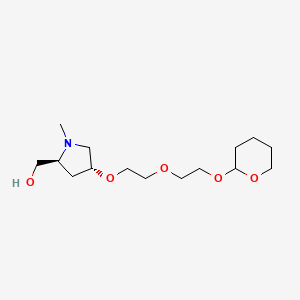



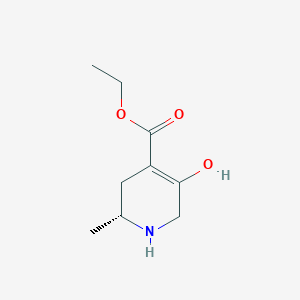
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
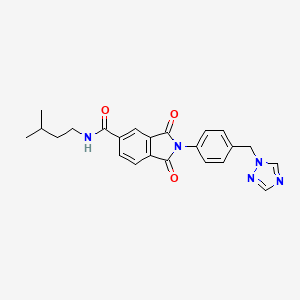
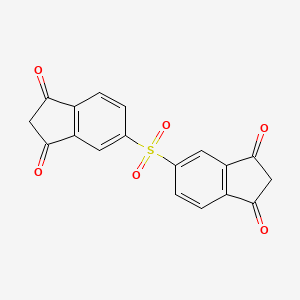
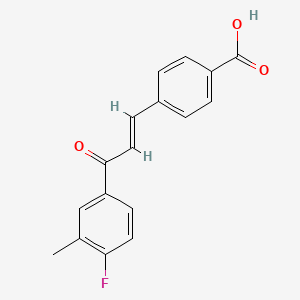
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
